molecular formula C22H19N3O4S2 B3294374 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886941-36-2

3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B3294374
CAS No.: 886941-36-2
M. Wt: 453.5 g/mol
InChI Key: QIOCGMYBYNHCKB-UHFFFAOYSA-N
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Description

3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a methanesulfonyl group, a benzothiazole ring, a methoxy group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the benzothiazole ring using a methylating agent like methyl iodide.

    Attachment of the Methanesulfonyl Group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

    Formation of the Benzamide Structure: The final step involves the coupling of the benzothiazole derivative with a pyridine-containing benzoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzothiazole ring.

    Reduction: Reduction reactions could target the benzamide moiety or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzamides: Other benzamide derivatives with different substituents.

    Benzothiazoles: Compounds with variations in the benzothiazole ring.

    Pyridine Derivatives: Molecules containing the pyridine moiety with different functional groups.

Uniqueness

What sets 3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide apart is its combination of functional groups, which may confer unique chemical and biological properties. This makes it a compound of interest for further research and development.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-29-18-10-6-11-19-20(18)24-22(30-19)25(14-16-8-3-4-12-23-16)21(26)15-7-5-9-17(13-15)31(2,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOCGMYBYNHCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
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3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
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3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
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3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
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3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 6
3-methanesulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

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